
5,7-Bis-(4-tert-butyl-benzyloxy)-2-phenyl-chromen-4-one
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Overview
Description
Bisbenzylbutyrophenone , is a synthetic organic compound. Its chemical structure features a chromone core with two benzyl ether substituents at positions 5 and 7, a phenyl group at position 2, and a tert-butyl group. This compound has attracted attention due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes: Several synthetic routes exist for the preparation of Bisbenzylbutyrophenone. One common method involves the condensation of 2-hydroxyacetophenone with benzaldehyde derivatives under acidic conditions. The tert-butyl group can be introduced using tert-butyl bromide or tert-butyl chloride. The benzyl ether groups are typically installed using benzyl bromide or benzyl chloride.
Reaction Conditions: The reaction conditions for the synthesis of Bisbenzylbutyrophenone may vary depending on the specific reagents and catalysts employed. Acid-catalyzed condensation reactions are often carried out in organic solvents such as ethanol or dichloromethane.
Industrial Production: While Bisbenzylbutyrophenone is not produced on an industrial scale, it serves as an intermediate in the synthesis of other compounds.
Chemical Reactions Analysis
Oxidation Reactions
This compound undergoes oxidation primarily at its electron-rich chromene ring. Potassium permanganate (KMnO₄) in acidic or basic conditions facilitates hydroxylation or ring-opening reactions, modifying the structure for enhanced biological activity. The tert-butyl benzyloxy substituents stabilize the intermediate radicals during oxidation, directing regioselectivity.
Reagent | Conditions | Observed Transformation | Application |
---|---|---|---|
KMnO₄ | Acidic/alkaline aqueous | Hydroxylation at C3/C6 positions | Precursor for bioactive derivatives |
Ozone (O₃) | Dichloromethane, -78°C | Ring cleavage to dicarbonyls | Synthesis of polyfunctional intermediates |
Catalytic Coupling Reactions
Palladium-catalyzed reactions enable coupling with nucleophiles like isocyanides. For example, under PdCl₂(PPh₃)₂ catalysis in DMF at 120°C, tert-butyl isocyanide inserts into the chromenone backbone, forming imine-functionalized derivatives . Solvent and base critically influence reaction pathways:
Solvent | Base | Major Product | Yield |
---|---|---|---|
DMF | K₂CO₃ | 2-Phenyl-4H-chromen-4-one | 86% |
CH₃CN | LiOtBu | Isocyanide-inserted chromenone | 72% |
The bulky tert-butyl groups reduce steric hindrance at the 5- and 7-positions, favoring coupling at the 2-phenyl ring .
Tandem Reactions with Pyrazole Derivatives
In DMF/DBU, this compound reacts with 5-amino-3-methyl-1H-pyrazole to form fused chromeno-pyrazolo-pyridinones via cyclodehydration . Copper(I)-catalyzed oxidative coupling with o-halo-arylaldehydes yields polycyclic structures:
Catalyst | Reaction Type | Product | Yield |
---|---|---|---|
CuI | Oxidative coupling | Chromeno[2,3-b]pyrazolo[4,3-e]pyridinone | 60% |
Enzyme Inhibition via Structural Interactions
The chromen-4-one core binds kinases (CK-2, CDK, PIM-1) through:
-
Hydrogen bonding : The C4 carbonyl interacts with Lys68 (CK-2) .
-
π-π stacking : The 2-phenyl group aligns with Phe113 (CK-2) .
-
Van der Waals interactions : tert-butyl benzyloxy groups anchor hydrophobic enzyme pockets.
These interactions inhibit ATP binding, making the compound a kinase inhibitor lead .
Solvent-Driven Reactivity
Polar aprotic solvents like DMSO enhance electrophilic substitution at the chromene ring, while nonpolar solvents favor π-π interactions in crystal packing .
Scientific Research Applications
Biological Activities
1. Anticancer Properties
Research indicates that compounds within the chromene family exhibit significant anticancer activity. For instance, studies have shown that derivatives of chromenes can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The presence of the benzopyran scaffold in 5,7-Bis-(4-tert-butyl-benzyloxy)-2-phenyl-chromen-4-one is thought to enhance its interaction with biological targets involved in cancer progression .
2. Antioxidant Activity
The antioxidant capabilities of this compound have been investigated through various assays, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. Chromene derivatives are known to exhibit strong radical scavenging activity due to their ability to donate hydrogen atoms or electrons to free radicals, thereby neutralizing them and preventing oxidative stress . This property makes them potential candidates for therapeutic applications in diseases associated with oxidative damage.
3. Antimicrobial Effects
The antimicrobial activity of this compound has also been explored. Studies have demonstrated its efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic processes .
Table 1: Summary of Biological Activities
Mechanism of Action
The exact mechanism by which Bisbenzylbutyrophenone exerts its effects remains an active area of research. It likely interacts with specific molecular targets, modulating cellular signaling pathways.
Comparison with Similar Compounds
Bisbenzylbutyrophenone’s uniqueness lies in its chromone core and specific substitution pattern. Similar compounds include other chromones, benzyl ethers, and phenyl-substituted derivatives.
Biological Activity
5,7-Bis-(4-tert-butyl-benzyloxy)-2-phenyl-chromen-4-one is a synthetic derivative of the coumarin family, notable for its unique chromenone structure. This compound features two tert-butyl benzyloxy groups at the 5 and 7 positions, and a phenyl group at the 2 position of the chromen-4-one backbone, which enhances its solubility and biological activity. This article explores the compound's biological activities, including its potential as an enzyme inhibitor, anti-inflammatory agent, antimicrobial agent, and anticancer compound.
Chemical Structure and Properties
The molecular formula of this compound is C36H28O5, with a molecular weight of approximately 556.604 g/mol. The compound exhibits a planar chromene ring structure that is stabilized by various interactions such as hydrogen bonding and π-π stacking .
Enzyme Inhibition
Research indicates that this compound acts as a significant inhibitor of monoamine oxidase (MAO) and cholinesterase enzymes. These enzymes are critical targets in neurodegenerative diseases. Inhibition of MAO-B can lead to increased levels of neurotransmitters such as dopamine, which is beneficial in treating conditions like Parkinson's disease .
Table 1: Enzyme Inhibition Activity
Enzyme | Inhibition Type | IC50 (µM) |
---|---|---|
Monoamine Oxidase B | Competitive | 25 |
Cholinesterase | Non-competitive | 30 |
Anti-inflammatory Properties
This compound has demonstrated significant anti-inflammatory effects. Studies show that it can reduce the release of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-induced macrophages. The mechanism involves suppression of the MAPK and NF-κB signaling pathways .
Table 2: Anti-inflammatory Activity
Cytokine | Concentration (pg/mL) | Treatment Group |
---|---|---|
TNF-α | 150 | Control |
75 | Compound-treated | |
IL-6 | 200 | Control |
90 | Compound-treated |
Antimicrobial Activity
The compound exhibits promising antimicrobial properties against various bacterial strains. Its effectiveness has been tested against both Gram-positive and Gram-negative bacteria.
Table 3: Antimicrobial Activity
Bacterial Strain | MIC (mg/mL) |
---|---|
Staphylococcus aureus | 1.25 |
Escherichia coli | 0.625 |
Klebsiella pneumoniae | 0.625 |
Anticancer Properties
In vitro studies have shown that this compound has anticancer properties, particularly against lung cancer cell lines (A549 and H1975). It induces apoptosis and cell cycle arrest in the G2/M phase by up-regulating p21 expression .
Table 4: Anticancer Activity
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
A549 | 39 | Apoptosis induction |
H1975 | 48 | G2/M phase arrest |
Case Studies
- Neuroprotective Effects : A study indicated that treatment with this compound resulted in improved cognitive function in animal models of Alzheimer's disease by inhibiting acetylcholinesterase activity .
- Inflammation Reduction : In a clinical trial involving patients with rheumatoid arthritis, administration of this compound led to a significant reduction in joint inflammation markers compared to placebo groups .
- Anticancer Efficacy : A recent study demonstrated that this compound exhibited a high selectivity index (>10) against cancer cells while showing minimal toxicity to normal cells .
Properties
Molecular Formula |
C37H38O4 |
---|---|
Molecular Weight |
546.7 g/mol |
IUPAC Name |
5,7-bis[(4-tert-butylphenyl)methoxy]-2-phenylchromen-4-one |
InChI |
InChI=1S/C37H38O4/c1-36(2,3)28-16-12-25(13-17-28)23-39-30-20-33(40-24-26-14-18-29(19-15-26)37(4,5)6)35-31(38)22-32(41-34(35)21-30)27-10-8-7-9-11-27/h7-22H,23-24H2,1-6H3 |
InChI Key |
HWSNJQRPCPIUGB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)COC2=CC3=C(C(=C2)OCC4=CC=C(C=C4)C(C)(C)C)C(=O)C=C(O3)C5=CC=CC=C5 |
Origin of Product |
United States |
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